3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

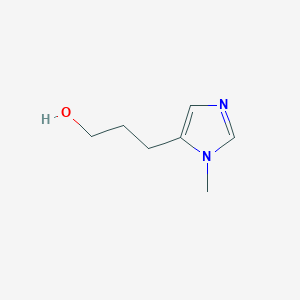

“3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol” is a compound with the CAS Number: 615578-60-4 . It has a molecular weight of 140.19 . The IUPAC name for this compound is 3-(1-methyl-1H-imidazol-5-yl)-1-propanol .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,2-4H2,1H3 .

Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in water and most organic solvents. It has a melting point of around 90-92°C and a boiling point of around 285-290°C.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Imidazole derivatives are used as selective inhibitors for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. These inhibitors help in understanding drug-drug interactions and the metabolic pathways of various pharmaceuticals. Selective inhibition of CYP isoforms by compounds including imidazole derivatives is vital for pharmacokinetic research and drug development (Khojasteh et al., 2011).

Volatomics in Disease Diagnosis

Volatile organic compounds (VOCs), including imidazole derivatives, are used as biomarkers in non-invasive diagnosis and monitoring of diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds have shown promise in differentiating between disease states and healthy controls, highlighting the potential of imidazole derivatives in personalized medicine and diagnostics (Van Malderen et al., 2020).

Corrosion Inhibition

Imidazole and its derivatives are acknowledged for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. These compounds form a protective layer on metal surfaces, reducing the rate of corrosion. This property is significant for extending the life of industrial equipment and minimizing maintenance costs (Sriplai & Sombatmankhong, 2023).

Immune Response Modifiers

Imiquimod, an imidazole derivative, acts as an immune response modifier. It has shown effectiveness in treating various skin disorders by inducing the local production of cytokines. This highlights the role of imidazole compounds in developing topical agents for cutaneous diseases, providing a non-invasive treatment option (Syed, 2001).

Material Science Applications

Imidazole-based frameworks, such as Zeolite Imidazolate Frameworks (ZIFs), are explored for their unique physicochemical properties. These materials are used in various applications, including gas storage, separation technologies, and catalysis. The synthesis and functionalization of ZIFs demonstrate the versatility of imidazole derivatives in material science (Sankar et al., 2019).

Safety and Hazards

Future Directions

- Development of new synthetic routes for this compound.

- Investigation of the potential of this compound as a chiral building block for the synthesis of natural products.

- Evaluation of the toxicity and safety of this compound in long-term studies.

properties

IUPAC Name |

3-(3-methylimidazol-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOHJFIHBDOUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

615578-60-4 |

Source

|

| Record name | 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)

![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)

![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)

![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2573794.png)

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)

![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)